molecular formula C25H26N2O5 B11156353 1-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}prolinamide

1-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}prolinamide

Cat. No.: B11156353
M. Wt: 434.5 g/mol
InChI Key: SCORYBLOSLYSHT-UHFFFAOYSA-N
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Description

1-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}PYRROLIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a chromen ring system, which is a common motif in many natural products and synthetic drugs.

Preparation Methods

The synthesis of 1-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}PYRROLIDINE-2-CARBOXAMIDE typically involves multiple steps. One common synthetic route starts with the preparation of the chromen core, followed by the introduction of the benzyl and dimethyl groups. The final steps involve the coupling of the chromen derivative with pyrrolidine-2-carboxamide under specific reaction conditions. Industrial production methods often employ optimized reaction conditions, such as the use of catalysts and controlled temperatures, to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The chromen ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl and dimethyl groups can be substituted with other functional groups using appropriate reagents. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. .

Scientific Research Applications

1-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}PYRROLIDINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}PYRROLIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The chromen ring system can interact with enzymes and receptors in biological systems, modulating their activity. The benzyl and dimethyl groups contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar compounds to 1-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}PYRROLIDINE-2-CARBOXAMIDE include other chromen derivatives with different substituents. These compounds share the chromen core but differ in their biological activities and chemical properties. For example:

Properties

Molecular Formula

C25H26N2O5

Molecular Weight

434.5 g/mol

IUPAC Name

1-[2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C25H26N2O5/c1-15-18-10-11-21(31-14-22(28)27-12-6-9-20(27)24(26)29)16(2)23(18)32-25(30)19(15)13-17-7-4-3-5-8-17/h3-5,7-8,10-11,20H,6,9,12-14H2,1-2H3,(H2,26,29)

InChI Key

SCORYBLOSLYSHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCCC3C(=O)N)CC4=CC=CC=C4

Origin of Product

United States

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